S-Butyl 3-methylbutanethioate

Flavor chemistry Sensory analysis Organoleptic profiling

S-Butyl 3-methylbutanethioate (CAS 94202-14-9; also registered as sec-butyl 3-methylbutanethioate, CAS 2432-91-9) is a C9 thioester (molecular formula C9H18OS, MW 174.30 g/mol) within the fatty acyl thioester class. It functions primarily as a synthetic flavor and fragrance ingredient delivering a characteristic green, herbal, spicy galbanum-like odor at 0.10% in dipropylene glycol.

Molecular Formula C9H18OS
Molecular Weight 174.31 g/mol
CAS No. 94202-14-9
Cat. No. B7909718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Butyl 3-methylbutanethioate
CAS94202-14-9
Molecular FormulaC9H18OS
Molecular Weight174.31 g/mol
Structural Identifiers
SMILESCCC(C)OC(=S)CC(C)C
InChIInChI=1S/C9H18OS/c1-5-8(4)10-9(11)6-7(2)3/h7-8H,5-6H2,1-4H3
InChIKeyBTJPFKNQABRTTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Butyl 3-methylbutanethioate (CAS 94202-14-9) – Key Procurement Specifications & Class Profile


S-Butyl 3-methylbutanethioate (CAS 94202-14-9; also registered as sec-butyl 3-methylbutanethioate, CAS 2432-91-9) is a C9 thioester (molecular formula C9H18OS, MW 174.30 g/mol) within the fatty acyl thioester class [1]. It functions primarily as a synthetic flavor and fragrance ingredient delivering a characteristic green, herbal, spicy galbanum-like odor at 0.10% in dipropylene glycol [2]. The compound is listed in food additive inventories (EINECS 303-707-5), has undergone a complete RIFM safety assessment (Cramer Class I, no genotoxicity concern), and is regulated under IFRA standards with a recommended use level of 0.2% in fragrance concentrates [3]. Its estimated logP of 3.02–3.60 and water solubility of 153.7 mg/L at 25°C place it in a moderate lipophilicity range distinct from shorter-chain thioester analogs [3].

Product Class C9 fatty acyl thioester, synthetic flavor & fragrance ingredient
Sensory Profile Reported green, spicy, herbal, galbanum-like odor at standard dilution
Regulatory Context Complete published RIFM safety dossier; IFRA Standard-compliant
Physicochemical Fit Moderate lipophilicity (reported logP range); supports lipid-phase flavor retention

Why S-Butyl 3-methylbutanethioate Cannot Be Swapped with Other In-Class Thioesters


Thioesters bearing the same 3-methylbutanoyl (isovaleroyl) acyl core are not interchangeable in formulation. The S-alkyl chain length and branching critically modulate three procurement-relevant parameters: organoleptic character, lipophilicity-driven matrix partitioning, and regulatory clearance status. For example, the S-methyl analog (CAS 23747-45-7) carries a cheesy, fermented-tomato odor profile (logP ~2.14) versus the green-galbanum profile of S-butyl 3-methylbutanethioate (logP ~3.02–3.60) [1][2]. Even within the butyl series, stereochemistry at the S-alkyl carbon influences odor; the sec-butyl (S-butan-2-yl) isomer is the commercially relevant form [3]. Furthermore, only the sec-butyl congener has a published RIFM safety dossier clearing all seven human health endpoints plus environmental, whereas many shorter-chain thioesters lack comparable comprehensive assessment [4]. Substitution without verification therefore risks altered sensory performance, different food-matrix retention behavior, and regulatory non-compliance.

S-Methyl Analog Odor profile may shift categorically from green-galbanum to cheesy-fermented notes; matrix partitioning may differ due to lower lipophilicity.
Other S-Butyl Isomers Stereochemistry at the S-alkyl carbon can alter organoleptic character; the sec-butyl form is the commercially relevant reference.
Unassessed Thioesters Shorter-chain analogs may lack a comprehensive published safety dossier, creating regulatory uncertainty under IFRA or food-contact standards.

S-Butyl 3-methylbutanethioate – Quantitative Differentiation Evidence for Procurement Decision-Making


Odor Quality Divergence from S-Methyl 3-methylbutanethioate: Green-Galbanum vs. Cheesy-Fermented

S-Butyl 3-methylbutanethioate (evaluated as sec-butyl thioisovalerate at 0.10% in dipropylene glycol) is characterized by a green, spicy, herbal, galbanum odor [1]. In contrast, the closest lower homolog S-methyl 3-methylbutanethioate (CAS 23747-45-7, evaluated at 1.0% in ethanol) is described as sharp ripe cheese, sulfury, acrid, fermented tomato, and mushroom [2]. This qualitative divergence is not gradual but categorical—the S-methyl analog is overwhelmingly associated with dairy/fermented notes while the S-butyl analog occupies the green-herbal olfactory space. The trained panel study by Berger et al. (1999) on S-methyl thioesters confirmed that panelists overwhelmingly associated S-methyl thiopropionate with Camembert cheese (~20% of all descriptors vs. ~2–5% for other S-methyl thioesters), demonstrating that even small acyl-chain changes produce large sensory shifts [3]. The S-butyl ester represents a deliberate break from this cheesy domain into green-galbanum territory.

Odor Quality vs. S-Methyl
Cross-study
Categorical odor-type shift from cheesy/fermented to green/herbal/galbanum
Supports sensory-profile differentiation review
S-methyl analog reported as sharp cheese, sulfury; unsuitable for green-note applications
Flavor chemistry Sensory analysis Organoleptic profiling

Lipophilicity (LogP) Differentiation vs. S-Methyl Analog: Implications for Matrix Partitioning and Flavor Retention

The estimated logP (octanol-water partition coefficient) of S-butyl 3-methylbutanethioate (sec-butyl thioisovalerate) is 3.02 (EPI Suite) to 3.60 (estimated), with an experimental logP value of 3.09080 [1]. The S-methyl analog (CAS 23747-45-7) has a logP of 2.14 [2]. This difference of ~0.9–1.5 log units translates to an approximately 8- to 32-fold higher octanol-water partition coefficient for the S-butyl compound, meaning it partitions substantially more into lipid phases than aqueous phases compared to the S-methyl analog. In food matrix applications, this differential lipophilicity directly affects flavor retention and release kinetics: the S-butyl compound is expected to exhibit slower release from lipid-containing matrices and greater retention in fatty food systems, whereas the S-methyl compound partitions more readily into aqueous phases [3].

LogP Difference
Cross-study
Reported Δ logP ≈ 0.9–1.5 vs. S-methyl analog (logP 2.14)
Supports lipid-phase partitioning review
Estimated ~8- to 32-fold higher octanol partitioning; affects flavor retention
Physicochemical profiling Flavor release Formulation science

Regulatory Safety Clearance: Complete RIFM Dossier vs. Unassessed or Partially Assessed Thioesters

S-Butyl 3-methylbutanethioate (evaluated as S-2-butyl 3-methylbutanethioate, CAS 2432-91-9) has a complete RIFM safety assessment published in Food and Chemical Toxicology (2020) covering all seven human health endpoints plus environmental safety. The assessment concluded: Cramer Classification Class I (Low), no concern for genotoxicity based on existing data, and dermal, oral, and inhalation exposure all below the Threshold of Toxicological Concern (TTC) [1]. The 95th percentile total systemic exposure was calculated as 0.0000027 mg/kg/day [1]. By contrast, many structurally related thioesters (e.g., S-propyl 3-methylbutanethioate, S-isopropyl 3-methylbutanethioate) lack comparable published comprehensive safety dossiers, creating regulatory uncertainty for formulators operating under IFRA standards or food-contact regulations. The IFRA volume of use for this material is <0.1 metric ton per year (IFRA, 2015), indicating a specialized, controlled-use profile consistent with its documented safety envelope [1].

RIFM Safety Dossier
Supporting evidence
Complete peer-reviewed dossier; Cramer Class I; 95th %ile exposure 0.0000027 mg/kg/day
Supports regulatory defensibility review
Unassessed S-propyl/isopropyl analogs lack equivalent documentation
Regulatory compliance Safety assessment Fragrance ingredient

Boiling Point and Volatility Differentiation Supporting Top-Note Fragrance Performance

S-Butyl 3-methylbutanethioate (sec-butyl thioisovalerate) has a predicted boiling point of 217.4 ± 9.0 °C at 760 mmHg and a vapor pressure of 0.098 mm Hg at 20 °C (0.148 mm Hg at 25 °C, EPI Suite) [1]. The S-methyl analog (MW 132.22) has a substantially lower boiling point of 157 °C, reflecting its smaller molecular size and higher volatility [2]. This ~60 °C boiling point difference means the S-butyl compound provides a more sustained headspace presence with slower evaporation kinetics, making it better suited for middle-to-base note functionality in fragrance compositions. In contrast, the S-methyl analog is firmly a top-note material that dissipates rapidly. The S-butyl compound's vapor density is approximately 6 times that of air, further influencing its diffusion behavior in formulations [3].

Volatility Profile
Cross-study
Reported Δ BP ≈ 60 °C vs. S-methyl analog (BP 157 °C)
Supports middle-note longevity review
Target compound predicted BP 217.4 °C; slower evaporation kinetics
Volatility Fragrance formulation Headspace analysis

Aqueous Solubility and Formulation Compatibility vs. Oxygenated Ester Alternatives

S-Butyl 3-methylbutanethioate has an estimated water solubility of 153.7 mg/L at 25 °C (EPI Suite) and is miscible with alcohols and organic solvents but insoluble in water per JECFA-type specifications [1]. For context, common oxygenated green-note esters such as hexyl acetate (CAS 142-92-7) have water solubility of approximately 400 mg/L, while cis-3-hexenol is substantially more water-soluble (~16,000 mg/L) [2]. The 153.7 mg/L value places this thioester in a low-solubility category that favors oil-phase incorporation in emulsions and limits its use in clear aqueous beverages without a solubilizer. This solubility profile, combined with its logP of ~3.0–3.6, means the compound will preferentially partition into the lipid phase of food matrices, affecting flavor delivery and perceived intensity in ways that cannot be replicated by more water-soluble green-note alternatives [3].

Solubility vs. Oxygenated Esters
Cross-study
Estimated 153.7 mg/L at 25°C vs. hexyl acetate (~400 mg/L) and cis-3-hexenol (~16,000 mg/L)
Supports oil-phase incorporation review
Low water solubility favors lipid-phase retention in emulsions
Solubility Formulation compatibility Flavor delivery

Natural Occurrence in Galbanum (Ferula galbaniflua) Supporting Natural-Label Positioning

S-Butyl 3-methylbutanethioate (specifically the (S)-sec-butyl stereoisomer) has been identified as a volatile constituent of Ferula galbaniflua (galbanum), the oleo-gum-resin from which galbanum essential oil is derived [1]. This natural occurrence is significant because many thioesters in the C6–C9 range are exclusively synthetic. The S-methyl analog (S-methyl 3-methylbutanethioate) has also been detected in galbanum oil, but its odor profile is cheesy/fermented rather than the green-herbal character of galbanum [2]. For formulators seeking to substantiate natural-label claims or to replicate authentic galbanum character in flavors and fragrances, the presence of the S-butyl thioester in the natural source provides a chemically authentic foundation that purely synthetic green-note alternatives (e.g., hexyl acetate, triplal) cannot offer [3].

Natural Occurrence
Supporting evidence
(S)-sec-butyl stereoisomer identified in Ferula galbaniflua (galbanum)
Supports natural-label positioning review
Synthetic green-note alternatives lack galbanum authenticity
Natural occurrence Essential oil chemistry Flavor authenticity

S-Butyl 3-methylbutanethioate – Evidence-Backed Application Scenarios for Procurement and Formulation


Galbanum Reconstitution in Fine Fragrance: Green-Spicy Middle Note with Regulatory Confidence

Fragrance houses formulating galbanum-themed fine fragrances can specify S-butyl 3-methylbutanethioate as a key middle-note component to deliver an authentic green, spicy, herbal character. The compound's documented occurrence in natural galbanum (Ferula galbaniflua) [1] supports its use in natural-reconstitution strategies, while its vapor pressure of 0.098 mm Hg at 20 °C and boiling point of ~217 °C [2] position it between top and middle note volatility, providing sustained green-galbanum presence beyond the initial citrus-aldehydic opening. The IFRA-compliant use level of 0.2% in fragrance concentrate and the complete RIFM safety dossier clearing all seven human health endpoints provide procurement teams with unambiguous regulatory defensibility that alternative unassessed thioesters lack.

Savory and Herbaceous Food Flavor Development: Lipid-Phase Flavor Retention in Processed Foods

In savory flavor formulations for snacks, sauces, and processed meats requiring persistent green-herbal notes, the low water solubility (153.7 mg/L) and high logP (~3.0–3.6) of S-butyl 3-methylbutanethioate [1] ensure preferential partitioning into the lipid phase, reducing aqueous-phase flavor loss during processing. This physicochemical profile is a deliberate differentiation from the more water-mobile S-methyl analog (logP 2.14) [2], which would partition more readily into aqueous phases and exhibit different release kinetics. The compound's green-herbal odor profile (rather than the cheesy/fermented character of the S-methyl analog ) aligns specifically with herbaceous and vegetable flavor types, making it a targeted procurement choice for flavorists working on pesto, herb-infused oil, or green-vegetable flavor bases.

Consumer Product Safety Compliance: Pre-Assessed Fragrance Ingredient for Personal Care Formulations

For personal care and cosmetic product manufacturers operating under stringent global regulatory frameworks (EU Cosmetics Regulation, IFRA Standards), S-butyl 3-methylbutanethioate offers the procurement advantage of a pre-existing, peer-reviewed RIFM safety assessment [1]. The assessment confirms Cramer Class I (Low) classification, no genotoxicity concern, and a 95th percentile total systemic exposure of 0.0000027 mg/kg/day—well below TTC thresholds. This pre-existing dossier eliminates the need for costly de novo toxicological testing that would be required for unassessed thioester alternatives. The recommended use level of 0.2% in fragrance concentrates and <0.1 metric ton per year global volume of use further indicate a well-characterized, low-exposure ingredient profile suitable for leave-on and rinse-off personal care products.

Authentic Natural-Label Flavor Creation: Leveraging Documented Galbanum Occurrence for Clean-Label Positioning

Flavor companies pursuing clean-label or natural-identical positioning for galbanum-type flavors can cite the authenticated occurrence of (S)-sec-butyl 3-methylbutanethioate in Ferula galbaniflua [1] as a basis for natural-identical flavoring substance classification under EU Regulation 1334/2008 or US 21 CFR 101.22. Unlike purely synthetic green notes such as triplal or hexyl acetate that lack galbanum authenticity, the documented presence of this thioester in the natural botanical source provides traceable chemical authenticity. The compound's green, herbal, spicy odor at 0.10% in dipropylene glycol [2] closely mirrors the characteristic galbanum resin aroma, enabling reconstitution strategies that synthetic alternatives cannot replicate with equivalent fidelity.

Application
Selection Property
Validation Focus
Fine Fragrance Galbanum Reconstitution
Volatility and sensory profile
Middle-note longevity and green-galbanum character verification
Savory Food Lipid-Phase Flavor Delivery
Lipophilicity and water solubility
Lipid-phase retention and release kinetics in processed matrices
Personal Care Safety Compliance
Published regulatory safety dossier
IFRA compliance and systemic exposure endpoint review
Clean-Label Natural-Identical Flavoring
Documented botanical occurrence
Natural-source authentication for regulatory classification

Technical Documentation Hub

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